molecular formula C15H16ClN5O B275579 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine

Cat. No. B275579
M. Wt: 317.77 g/mol
InChI Key: HQQBTDSWVBMIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a tetrazole-based molecule that has been synthesized using various methods. The compound has shown promising results in various studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with GABA-A receptors. This compound binds to the benzodiazepine site of the receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to a decrease in neuronal excitability. This mechanism of action has been extensively studied and has been shown to be specific to the benzodiazepine site of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine have been studied in various in vitro and in vivo models. This compound has been shown to enhance the activity of GABA-A receptors, leading to a decrease in neuronal excitability. This effect has been observed in various brain regions, including the hippocampus, cortex, and amygdala. In addition, this compound has been shown to have anxiolytic and sedative effects in animal models, which further supports its potential application in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine in lab experiments is its specificity to the benzodiazepine site of the GABA-A receptor. This allows for the study of the specific effects of benzodiazepine modulators on neuronal activity. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine. One of the most promising directions is the development of new drugs for the treatment of neurological disorders. This compound has shown potential as a modulator of GABA-A receptors, which are important in the regulation of neuronal activity. In addition, further studies are needed to explore the potential applications of this compound in other scientific research fields, such as pharmacology and medicinal chemistry.
Conclusion:
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. Its mechanism of action has been extensively studied, and its potential applications in the treatment of neurological disorders have been explored. Further studies are needed to explore the potential applications of this compound in other scientific research fields.

Synthesis Methods

The synthesis of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine can be achieved using various methods. One of the most commonly used methods is the reaction of 2-(2-chlorophenyl)-5-methylfuran-3-carboxylic acid with sodium azide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-(2-chlorophenyl)-5-methylfuran-3-carboxylic acid with thionyl chloride, followed by reaction with sodium azide and reduction with lithium aluminum hydride. These methods have been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine has shown potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a modulatory effect on the activity of GABA-A receptors, which are important in the regulation of neuronal activity. This effect has been observed in both in vitro and in vivo studies, making it a potential candidate for the development of new drugs for the treatment of various neurological disorders.

properties

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C15H16ClN5O/c1-2-9-21-19-15(18-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h3-8H,2,9-10H2,1H3,(H,17,19)

InChI Key

HQQBTDSWVBMIBU-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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